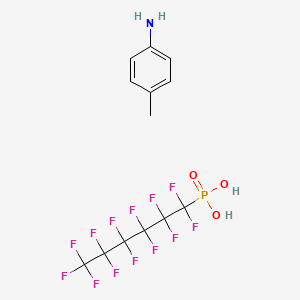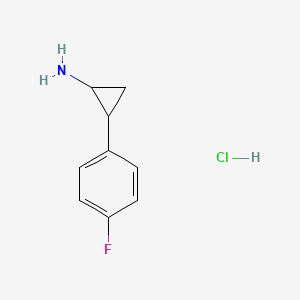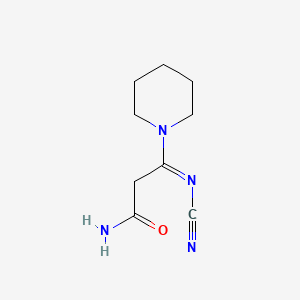
4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid is a specialized chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a perfluorohexyl group attached to a phosphonic acid moiety, along with a 4-methylbenzamine group. Its structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid typically involves a multi-step process. One common method includes the reaction of perfluorohexylphosphonic acid with 4-methylbenzamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product quality. The use of high-purity starting materials and stringent quality control measures are essential to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorohexylphosphonic acid derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid involves its interaction with specific molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and hydrophobic regions of proteins. The phosphonic acid moiety can form strong interactions with metal ions and other polar groups, while the 4-methylbenzamine group may participate in aromatic interactions. These combined effects contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctylphosphonic Acid: Similar structure but with a longer perfluoroalkyl chain.
Perfluorobutylphosphonic Acid: Shorter perfluoroalkyl chain compared to 4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid.
4-Methylbenzenesulfonic Acid: Contains a sulfonic acid group instead of a phosphonic acid group.
Uniqueness
This compound is unique due to the combination of its perfluorohexyl group, phosphonic acid moiety, and 4-methylbenzamine group. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C6H2F13O3P/c1-6-2-4-7(8)5-3-6;7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h2-5H,8H2,1H3;(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPWDBUGVSWIGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F13NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895614 |
Source


|
| Record name | (Tridecafluorohexyl)phosphonic acid--4-methylaniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263361-02-9 |
Source


|
| Record name | (Tridecafluorohexyl)phosphonic acid--4-methylaniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)







![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
